

(-)-Corey lactone diol chemical properties and functions

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Compound of Interest

Compound Name: (-)-Corey lactone diol

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(-)-Corey Lactone Diol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol, a chiral bicyclic lactone, stands as a cornerstone in the stereocontrolled synthesis of prostaglandins and their analogues. Its rigid structure, bearing two key hydroxyl groups with defined stereochemistry, provides a versatile scaffold for the introduction of the requisite α - and ω -side chains of various prostaglandin families. This technical guide offers a detailed exploration of the chemical and physical properties of **(-)-Corey lactone diol**, its pivotal role in pharmaceutical synthesis, and comprehensive experimental protocols for its preparation and derivatization.

Chemical and Physical Properties

(-)-Corey lactone diol, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a white to off-white crystalline solid.^{[1][2]} Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	32233-40-2	[3] [4]
Molecular Formula	C ₈ H ₁₂ O ₄	[3] [5]
Molecular Weight	172.18 g/mol	[3] [5]
IUPAC Name	(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one	[3] [6]
Synonyms	(-)-Corey Lactone, (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one	[6]
InChI Key	VYTZWRCSPHQSF-GBNDHIKLSA-N	[5]
SMILES	C1--INVALID-LINK--C2)CO">C@HO	[3] [5]

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Appearance	White to almost white powder or crystals	[1][2][6]
Melting Point	114-119 °C	[2][6][7][8][9]
Boiling Point	406.6 ± 25.0 °C at 760 mmHg (estimate)	[8]
Specific Rotation [α] _D	-39.0 to -43.0 deg (c=1, MeOH)	[6]
Solubility	Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), and dimethylformamide (~50 mg/ml). Soluble in PBS (pH 7.2) at approximately 10 mg/ml. Also soluble in other polar organic solvents like methanol and acetone.	[1][4][10]
Stability	Stable crystalline solid. Can be stored at room temperature for at least two years. Aqueous solutions are not recommended for storage for more than one day.	[4][10]
Density	1.4 ± 0.1 g/cm ³ (estimate)	[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of **(-)-Corey lactone diol**.

¹H NMR (400MHz, Chloroform-d) δ : 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H).[11]

^{13}C NMR (100MHz, DMSO- d_6) δ : 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[11]

Functions and Applications in Drug Development

(-)-Corey lactone diol is a vital chiral building block in the synthesis of a wide array of biologically active molecules, most notably prostaglandins and their analogues.[10][12] Prostaglandins are a class of lipid compounds that exhibit diverse physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[12] Consequently, synthetic prostaglandins are utilized in the treatment of various conditions such as glaucoma, pulmonary hypertension, and gastric ulcers.[13]

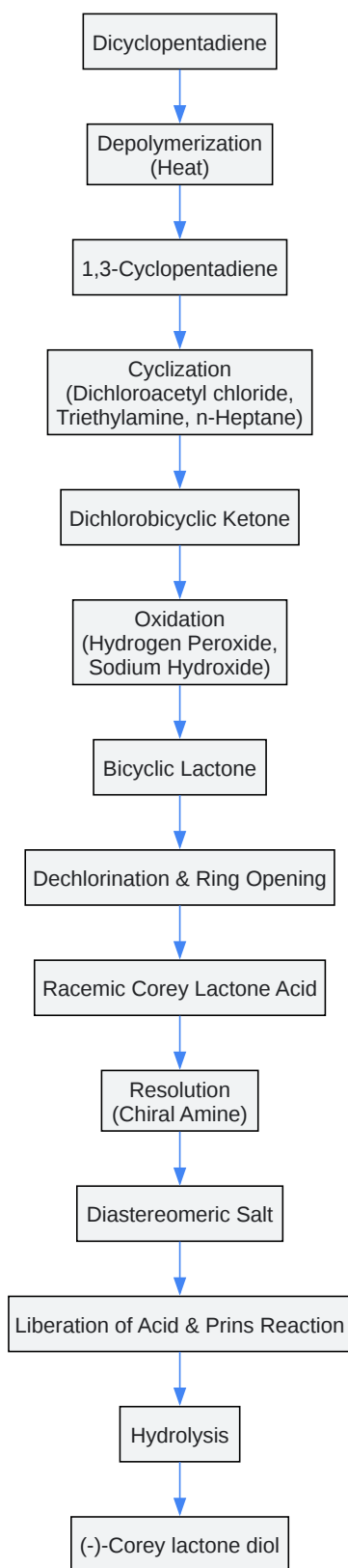
The strategic placement of the hydroxyl groups on the cyclopentane core of **(-)-Corey lactone diol** allows for the stereospecific introduction of the two side chains characteristic of prostaglandins.[4] Its rigid bicyclic structure ensures high stereochemical control during synthesis.[14] Beyond prostaglandins, this versatile intermediate is also employed in the synthesis of other complex natural products and pharmaceutical agents, including insecticides.[10][13]

Experimental Protocols

Synthesis of (-)-Corey Lactone Diol

The following is a representative synthetic route starting from dicyclopentadiene, as described in the patent literature.[12][15]

Workflow for the Synthesis of **(-)-Corey Lactone Diol**



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Caption: Synthetic pathway from dicyclopentadiene to **(-)-Corey lactone diol**.

Step 1: Depolymerization of Dicyclopentadiene

- Protocol: 200g of dicyclopentadiene is placed in a 500ml eggplant-shaped bottle and heated with stirring until completely dissolved and clarified.[\[12\]](#) The mixture is then subjected to rectification, and the fraction collected at 38-42°C is 1,3-cyclopentadiene (192g, 96% yield).
[\[12\]](#)

Step 2: Cyclization

- Protocol: To a 2L four-necked flask, add 100g of dichloroacetyl chloride, 103g of 1,3-cyclopentadiene, and 0.68L of n-heptane.[\[12\]](#) A solution of triethylamine (72.4g) in n-hexane is slowly added dropwise.[\[12\]](#) The reaction mixture is stirred overnight at room temperature.
[\[12\]](#)

Step 3: Oxidation

- Protocol: 100g of the resulting dichlorobicyclic compound, 150ml of methanol, and 150ml of water are added to a 1L three-necked flask and placed in an ice-salt bath with stirring.[\[12\]](#) 110ml of 30% hydrogen peroxide is added dropwise while maintaining the internal temperature at -5°C.[\[12\]](#) Following this, a 5N sodium hydroxide aqueous solution is slowly added, keeping the internal temperature below 30°C.[\[12\]](#) The mixture is then stirred overnight at room temperature.[\[12\]](#)

Step 4: Hydrolysis and Work-up

- Protocol: Sodium sulfite is added to quench the excess hydrogen peroxide.[\[12\]](#) After the reaction is complete, hydrochloric acid is added to adjust the acidity.[\[12\]](#) The resulting salt is filtered off, and the filtrate is extracted with ethyl acetate.[\[12\]](#) The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[\[12\]](#) The residue is dissolved in methanol for clarification, followed by crystallization with n-pentane to yield the product.[\[12\]](#)

(Note: The subsequent steps of dechlorination, ring opening, resolution, Prins reaction, and final hydrolysis are outlined in the patent but with less specific quantitative detail in the provided snippets. A thorough review of the full patent document is recommended for replication.)

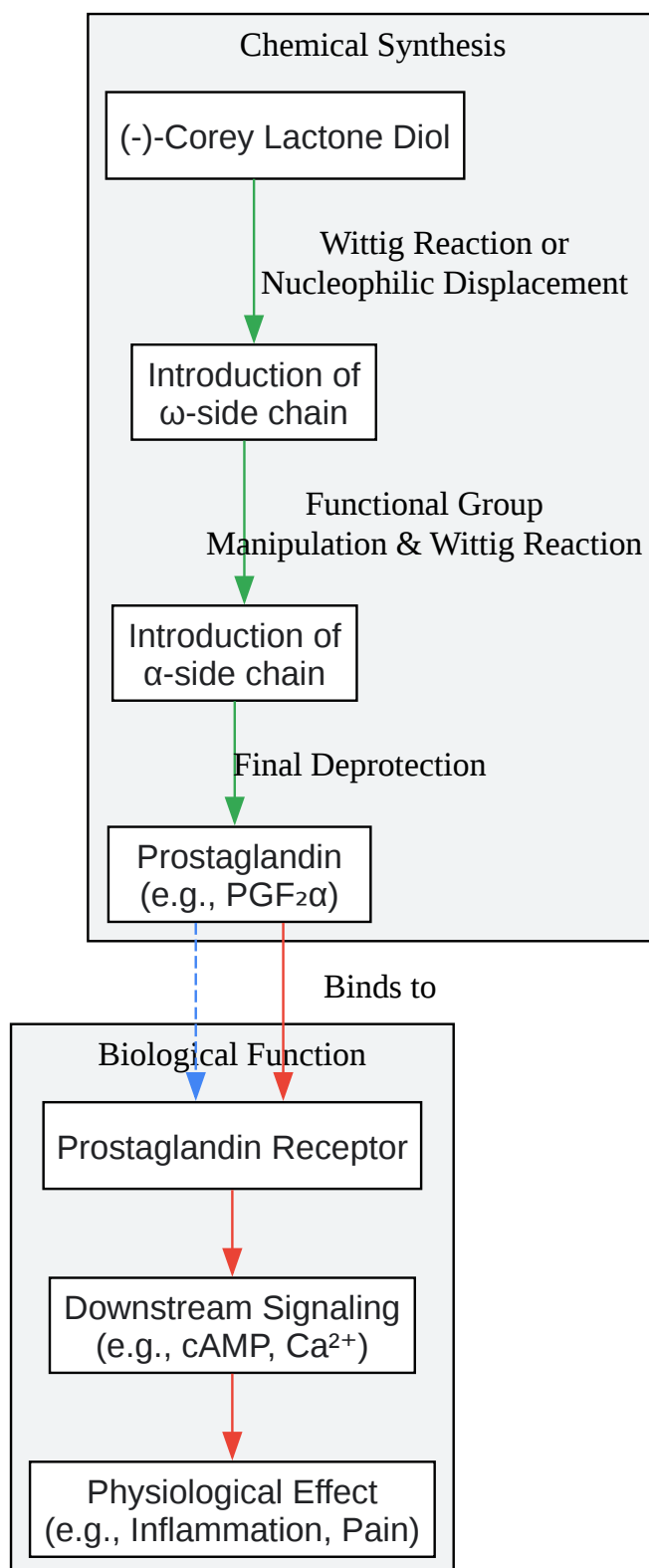
Preparation of a Stock Solution

- Protocol: A stock solution of **(-)-Corey lactone diol** can be prepared by dissolving the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide, which has been purged with an inert gas.^[4] For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made immediately prior to use.^[4] It is important to ensure that the residual amount of organic solvent is minimal, as it may have physiological effects.^[4]
- Aqueous Solution Preparation: Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline compound in aqueous buffers, such as PBS (pH 7.2), to a concentration of approximately 10 mg/ml.^[4] These aqueous solutions should be used within one day.^[4]

Signaling Pathways and Logical Relationships

The primary utility of **(-)-Corey lactone diol** is as a precursor in the synthesis of prostaglandins, which in turn modulate a variety of signaling pathways.

Logical Relationship of **(-)-Corey Lactone Diol** to Prostaglandin Synthesis



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Caption: The role of **(-)-Corey lactone diol** as a key intermediate in prostaglandin synthesis and subsequent biological activity.

This diagram illustrates that **(-)-Corey lactone diol** is a starting point for a series of chemical reactions to build the complex structure of prostaglandins.[4][16] Once synthesized, these prostaglandins can bind to their specific receptors on target cells, initiating intracellular signaling cascades that result in a physiological response.

Conclusion

(-)-Corey lactone diol remains an indispensable tool in the field of medicinal chemistry and drug development. Its well-defined stereochemistry and versatile functionality provide an efficient entry point for the synthesis of a multitude of prostaglandin analogues and other complex, biologically active molecules. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this important chiral intermediate.

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